PROTAC BRD4 Degrader-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-5 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-5 involves the conjugation of a ligand that binds to BRD4 with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that specifically binds to the bromodomains of BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and optimal spatial arrangement for the formation of the ternary complex.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis of the individual components (BRD4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC BRD4 Degrader-5 primarily undergoes the following types of reactions:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.
Proteasomal degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Ubiquitination reagents: E3 ubiquitin ligase, E2 ubiquitin-conjugating enzyme, ubiquitin, and ATP.
Proteasomal degradation conditions: Cellular environment with active proteasome machinery.
Major Products:
Ubiquitinated BRD4: The primary product of the ubiquitination reaction.
Degraded BRD4 fragments: The final products after proteasomal degradation.
Scientific Research Applications
PROTAC BRD4 Degrader-5 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of BRD4 in cancer progression and to develop potential therapeutic strategies for BRD4-related cancers.
Epigenetics: The compound helps in understanding the epigenetic regulation of gene expression by BRD4.
Drug discovery: It serves as a tool for identifying and validating new drug targets by selectively degrading specific proteins.
Cell biology: The compound is used to investigate the cellular functions and pathways involving BRD4 and other BET family proteins
Mechanism of Action
PROTAC BRD4 Degrader-5 exerts its effects through the following mechanism:
Binding to BRD4: The BRD4 ligand component of the compound binds to the bromodomains of BRD4.
Recruitment of E3 ubiquitin ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-bound complex.
Ubiquitination: The proximity of the E3 ligase to BRD4 facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation.
Proteasomal degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels within the cell
Comparison with Similar Compounds
- PROTAC BRD4 Degrader-1
- PROTAC BRD4 Degrader-2
- PROTAC BRD4 Degrader-3
- PROTAC BRD4 Degrader-4
Uniqueness: PROTAC BRD4 Degrader-5 is unique in its specific design and optimization for efficient degradation of BRD4. It may have improved binding affinity, stability, and degradation efficiency compared to other similar compounds. Additionally, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWRCRRHVRNRM-BEGQQDOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN9O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.